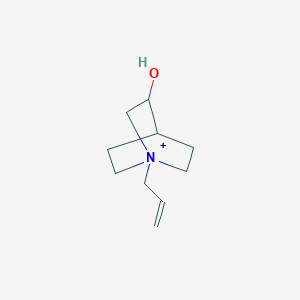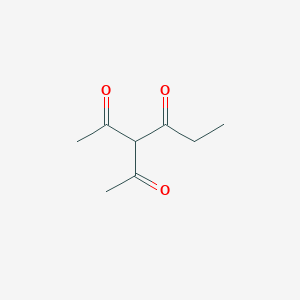
3-アセチルヘキサン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetylhexane-2,4-dione is an organic compound with the molecular formula C8H12O3. It is a diketone, meaning it contains two ketone groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
科学的研究の応用
3-Acetylhexane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various fine chemicals and as a precursor in the production of polymers and resins.
作用機序
Target of Action
It’s known that this compound is a symmetrical β-diketone . β-diketones, such as acetylacetone, have been shown to interact significantly with intramolecular hydrogen bonds . These bonds play a crucial role in the radiolytic transformations of organic compounds .
Mode of Action
The mode of action of 3-Acetylhexane-2,4-dione involves its interaction with intramolecular hydrogen bonds. In the case of acetylacetone, a similar β-diketone, the intramolecular hydrogen bond suppresses the proton transfer from the primary radical cation to the molecule and promotes cleavage of the C–OH bond in the enol form . This interaction significantly affects the radiolytic transformations of organic compounds .
Biochemical Pathways
The compound’s interaction with intramolecular hydrogen bonds can influence various biochemical processes, including the radiolytic transformations of organic compounds .
Result of Action
The result of 3-Acetylhexane-2,4-dione’s action is the transformation of organic compounds through radiolysis. For instance, in the case of acetylacetone, the major heavy product of radiolysis at 295 K is 4-oxopent-2-en-2-yl acetate . Under boiling conditions (413 K), hydrogen bonds are cleaved, resulting in the predominant formation of 4-hydroxy-2-pentanone .
Action Environment
The action of 3-Acetylhexane-2,4-dione is influenced by environmental factors such as temperature. For example, the product nature and the efficiency of radiolytic processes considerably change on going from room temperature (295 K) to the boiling point (413 K) . This is due to the presence or absence of hydrogen bonds, which are a key factor in these transformations .
準備方法
Synthetic Routes and Reaction Conditions
3-Acetylhexane-2,4-dione can be synthesized through several methods. One common method involves the Claisen condensation of acetylacetone with acetone in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:
CH3COCH2COCH3+CH3COCH3→CH3COCH2COCH2CH3
Industrial Production Methods
In industrial settings, the synthesis of 3-acetylhexane-2,4-dione often involves the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.
化学反応の分析
Types of Reactions
3-Acetylhexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can react with 3-acetylhexane-2,4-dione under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diketones.
類似化合物との比較
Similar Compounds
Acetylacetone (2,4-Pentanedione): Similar structure but with one less carbon atom.
Hexane-2,4-dione: Lacks the acetyl group at the third position.
3-Methylhexane-2,4-dione: Similar structure with a methyl group instead of an acetyl group.
Uniqueness
3-Acetylhexane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. Its ability to form stable enolates and participate in various chemical transformations makes it a valuable compound in both academic and industrial research.
特性
IUPAC Name |
3-acetylhexane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-4-7(11)8(5(2)9)6(3)10/h8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKPWYFCOJJMFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C(=O)C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Furo[2,3-c]pyridine-2-carbonitrile](/img/structure/B51131.png)
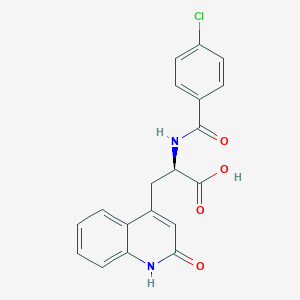
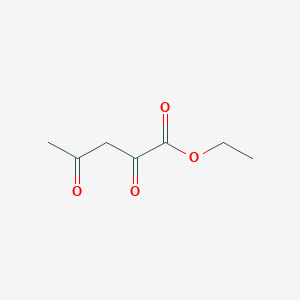
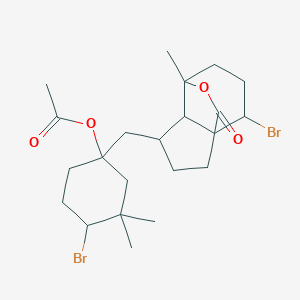
![(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol](/img/structure/B51140.png)
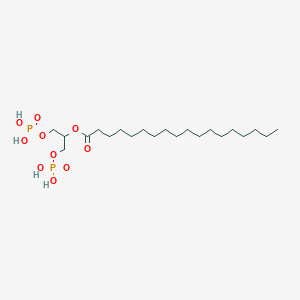
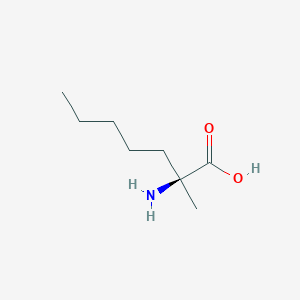

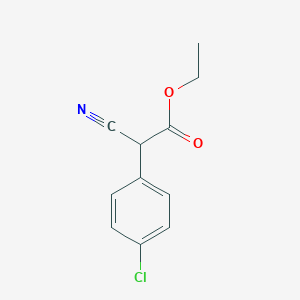
![4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol](/img/structure/B51151.png)
![1-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine](/img/structure/B51155.png)
